molecular formula C21H32O6 B13075966 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one

5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one

Cat. No.: B13075966
M. Wt: 380.5 g/mol
InChI Key: XMNDMZNXKHJPKM-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one is a complex organic compound characterized by multiple hydroxyl and methoxy groups attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phenyl intermediates, which are then coupled through a series of condensation and reduction reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the methoxy groups.

Scientific Research Applications

5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetone: Shares similar functional groups but differs in the overall structure and backbone.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains similar methoxy and hydroxyl groups but has a benzoic acid core.

Uniqueness

5-Hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one is unique due to its heptanone backbone and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxycyclohexyl)-7-(4-hydroxy-3-methoxyphenyl)heptan-3-one

InChI

InChI=1S/C21H32O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5,9,11,15-16,19,21-22,24-25H,3-4,6-8,10,12-13H2,1-2H3

InChI Key

XMNDMZNXKHJPKM-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CCC1O)CCC(=O)CC(CCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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